![molecular formula C9H8F3NO3 B15061338 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
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Overview
Description
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the desired amino acid using a reducing agent such as sodium borohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to trifluoromethyl derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, potentially inhibiting or activating their function.
Comparison with Similar Compounds
(2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2R)-2-Amino-2-[3-(difluoromethoxy)phenyl]acetic acid: Contains a difluoromethoxy group, leading to different chemical properties.
(2R)-2-Amino-2-[3-(methoxy)phenyl]acetic acid: Features a methoxy group, resulting in lower lipophilicity and metabolic stability.
Uniqueness: The presence of the trifluoromethoxy group in (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity, distinguishing it from its analogs and making it a valuable compound in various research and industrial applications.
Biological Activity
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is an amino acid derivative notable for its unique trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in pain perception and inflammation. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H8F3NO2
- Molecular Weight : 219.16 g/mol
- Structure : The compound features an amino group, a carboxylic acid, and a phenyl ring with a trifluoromethoxy substitution, enhancing its lipophilicity and modifying its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms:
- Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter pathways, potentially affecting pain perception and inflammatory responses. The trifluoromethoxy group is believed to enhance receptor interactions due to increased lipophilicity.
- Receptor Interactions : Interaction studies indicate that the compound may bind to various neurotransmitter receptors and enzymes involved in metabolic pathways, which are crucial for understanding its pharmacological effects.
1. Neurotransmitter Receptor Binding
Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, potentially modulating serotonin uptake. This property is vital for developing treatments for mood disorders and pain management.
2. Inflammatory Response Modulation
A study evaluated the compound's effects on inflammatory markers in animal models. It was found to significantly reduce levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Comparison
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | 242475-26-9 | Modulates neurotransmitter systems; anti-inflammatory properties |
(R)-2-Amino-2-(3-trifluoromethylphenyl)acetic acid | 1515289 | Similar structure with distinct pharmacological properties |
2-Amino-4-(trifluoromethyl)phenylacetic acid | 142012-65-5 | Contains a trifluoromethyl group; different biological activities |
The trifluoromethoxy substitution significantly alters the compound's pharmacokinetics and dynamics:
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
JSRHISPHWIGFLQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
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